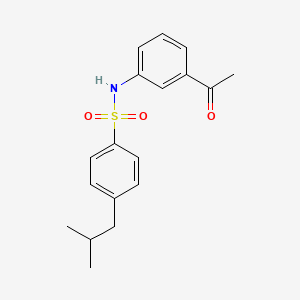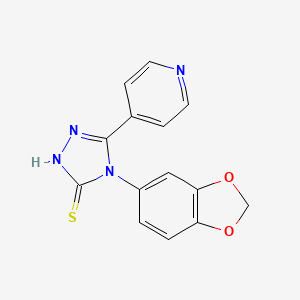
3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione, also known as CDDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDDP is a pyrrole derivative that contains both chlorophenyl and dimethylamino groups. It is commonly used as a reagent in organic synthesis and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has been found to bind to DNA and RNA, causing damage to these molecules and leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has been found to exhibit a wide range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-microbial properties. 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has also been found to have a neuroprotective effect, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione in lab experiments is its versatility. 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione can be used in a wide range of applications, from organic synthesis to biological research. However, one limitation of using 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione is its potential toxicity. 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has been found to be toxic to cells at high concentrations, and care must be taken when handling this compound.
Zukünftige Richtungen
There are many potential future directions for research involving 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione. One area of interest is the development of new synthetic methods for the preparation of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione and related compounds. Another area of interest is the investigation of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione's potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione and its effects on biological systems.
Synthesemethoden
The synthesis of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione can be achieved through a number of different methods. One common method involves the use of a starting material such as 3-chloro-4-nitroaniline, which is then reacted with dimethylamine and a reducing agent such as iron powder. This reaction produces the intermediate 3-chloro-4-(dimethylamino)aniline, which can then be further reacted with 4-chlorophenyl isocyanate to yield the final product, 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione.
Wissenschaftliche Forschungsanwendungen
3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has been extensively studied for its potential applications in scientific research. One of the most notable applications of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione is in the field of organic synthesis, where it is commonly used as a reagent for the preparation of various pyrrole derivatives. 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has also been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Eigenschaften
IUPAC Name |
3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-15(2)10-9(14)11(17)16(12(10)18)8-5-3-7(13)4-6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKWUZXGVONQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)
![7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5836420.png)

![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)

![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)
![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)



![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5836449.png)


![N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836477.png)